Anti-Proliferative Potency in A375 Human Melanoma Cells: 4.4-Fold Improvement Over Justicidin B and 2.2-Fold Over Diphyllin Apioside
In a systematic structure-activity relationship (SAR) study, diphyllin acetyl apioside exhibited a GI₅₀ of 0.39 μM against A375 human melanoma cells at 48 h, representing the most potent compound in the tested set. This value reflects a 4.4-fold lower GI₅₀ than justicidin B (1.70 μM), a 9.4-fold lower GI₅₀ than diphyllin methyl ether (3.66 μM), and a 2.2-fold lower GI₅₀ than the non-acetylated glycoside diphyllin apioside (0.84 μM) [1]. The data demonstrate that acetylation of the apiose sugar at the 5'' position reduces the GI₅₀ by approximately half relative to the parent glycoside, confirming that the acetyl group is not a passive structural element but a direct driver of enhanced anti-proliferative potency [1].
| Evidence Dimension | Anti-proliferative potency (GI₅₀, 48 h) |
|---|---|
| Target Compound Data | GI₅₀ = 0.39 μM (Diphyllin acetyl apioside) |
| Comparator Or Baseline | Diphyllin apioside: GI₅₀ = 0.84 μM; Justicidin B: GI₅₀ = 1.70 μM; Diphyllin methyl ether: GI₅₀ = 3.66 μM |
| Quantified Difference | 2.2-fold more potent than diphyllin apioside; 4.4-fold more potent than justicidin B; 9.4-fold more potent than diphyllin methyl ether |
| Conditions | Human melanoma A375 cells; SRB proliferation assay; 48 h exposure; n = 3 independent experiments |
Why This Matters
For procurement decisions, this ~2.2× potency gain over diphyllin apioside directly translates to lower compound consumption per assay, enabling cost-efficient screening at sub-micromolar concentrations that are inaccessible with the non-acetylated analog.
- [1] Al-Rawi S, M Ahmad F, Ahmad N, Recio MC, Giner RM, Ríos JL, Abd Karim N, Abdul Hamid H, Ismail N, Saeed MAA, Al-Wajeeh NS. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget. 2017 Oct 6;8(56):95999–96012. View Source
